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Compound of Interest

Compound Name: MM-589 Tfa

Cat. No.: B15092683

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of MM-589 Tfa, a potent and
cell-permeable macrocyclic peptidomimetic inhibitor of the protein-protein interaction (PPI)
between WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL). This document
details the quantitative biochemical and cellular activity of MM-589, outlines the experimental
protocols for its evaluation, and illustrates the key signaling pathways and experimental
workflows.

Quantitative Data Summary

MM-589 is a highly potent inhibitor of the WDR5-MLL interaction, demonstrating low nanomolar
efficacy in biochemical assays and significant anti-proliferative effects in MLL-rearranged
leukemia cell lines.[1][2][3] The trifluoroacetate (Tfa) salt of MM-589 is often used to improve
solubility and stability.[2]
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Parameter

Value

Description

Reference

WDRS5 Binding Affinity
(IC50)

0.90 nM

Concentration of MM-
589 required to inhibit
50% of the binding
between WDR5 and a
fluorescently labeled
MLL peptide in a
competitive binding

assay.

[1](2][3]

WDRS5 Binding Affinity
(Ki)

<1nM

The inhibition

constant, representing

the intrinsic binding
affinity of MM-589 to
WDR5.

[3]

MLL H3K4 HMT
Activity (1IC50)

12.7 nM

Concentration of MM-
589 required to inhibit
50% of the histone H3
lysine 4 (H3K4)
methyltransferase
(HMT) activity of the
MLL complex.

[1](21[3]

Cell Growth Inhibition
(IC50)

Concentration of MM-
589 required to inhibit
the growth of 50% of

the cell population.

Human acute

monocytic leukemia

MV4-11 (MLL-AF4) 0.25 uM _ . [1][3]
cell line with an MLL-
AF4 fusion.
Human acute myeloid
MOLM-13 (MLL-AF9) 0.21 uM leukemia cell line with [11[3]
an MLL-AF9 fusion.
HL-60 (MLL-wildtype) 8.6 uM Human acute [11[3]

promyelocytic
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leukemia cell line with
wild-type MLL, used

as a negative control.

Mechanism of Action: Targeting the WDR5-MLL
Interaction

The MLL protein is a histone methyltransferase that plays a crucial role in regulating gene
expression, particularly during development. In a subset of aggressive acute leukemias, the
MLL gene is translocated, leading to the formation of oncogenic fusion proteins that drive
leukemogenesis. The interaction between the MLL protein and WDRS5 is essential for the
catalytic activity of the MLL complex. WDR5 acts as a scaffold, presenting the histone H3 tail
for methylation by MLL.

MM-589 functions by directly binding to WDRS5 in the same pocket that recognizes the MLL
protein. This competitive inhibition disrupts the WDR5-MLL interaction, thereby preventing the
assembly of a functional MLL methyltransferase complex. The ultimate consequence is the
inhibition of H3K4 methylation at MLL target genes, leading to the downregulation of pro-
leukemogenic genes like HOXA9 and MEIS1, and subsequently, the induction of apoptosis and
inhibition of cell growth in MLL-rearranged leukemia cells.
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Figure 1: Signaling pathway of WDR5-MLL interaction and MM-589 inhibition.

Experimental Protocols
Fluorescence Polarization (FP) Competition Assay for
WDRS5 Binding

This assay quantitatively measures the binding affinity of MM-589 to WDRS5 by assessing its
ability to displace a fluorescently labeled MLL peptide (tracer) from the WDR5 protein.
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Materials:

Recombinant human WDRS5 protein

Fluorescein-labeled MLL peptide (e.g., FITC-MLL)

MM-589 Tfa

Assay Buffer: 25 mM Tris-HCI (pH 8.0), 150 mM NacCl, 1 mM DTT, 0.01% Tween-20
Black, low-binding 384-well plates

Fluorescence polarization plate reader

Procedure:

Prepare a solution of WDR5 protein and FITC-MLL peptide in the assay buffer. The final
concentrations should be optimized, but a starting point is 2 nM WDR5 and 1 nM FITC-MLL.

Serially dilute MM-589 in DMSO and then further dilute in the assay buffer to the desired final
concentrations.

In a 384-well plate, add the WDR5/FITC-MLL mixture.
Add the diluted MM-589 or DMSO (as a control) to the wells.
Incubate the plate at room temperature for 1 hour, protected from light.

Measure the fluorescence polarization using a plate reader with appropriate excitation and
emission filters for fluorescein (e.g., 485 nm excitation, 528 nm emission).

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of
the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
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Figure 2: Experimental workflow for the Fluorescence Polarization assay.

AlphaLISA-Based MLL H3K4 Histone Methyltransferase
(HMT) Assay

This assay measures the enzymatic activity of the MLL complex and the inhibitory effect of MM-
589. It is a bead-based, no-wash immunoassay that detects the methylation of a biotinylated
histone H3 peptide.

Materials:

Recombinant MLL core complex (MLL, WDR5, RbBP5, ASH2L)

 Biotinylated histone H3 peptide substrate

e S-adenosylmethionine (SAM) - methyl donor

o Anti-methyl-histone H3 antibody-conjugated AlphaLISA acceptor beads

o Streptavidin-coated donor beads

 MM-589 Tfa

o Assay Buffer: 50 mM Tris-HCI (pH 8.5), 5 mM MgCI2, 1 mM DTT, 0.01% Tween-20
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» White, opaque 384-well plates

o AlphaScreen-capable plate reader

Procedure:

Prepare solutions of the MLL complex, biotinylated H3 peptide, and SAM in the assay buffer.
 Serially dilute MM-589 in DMSO and then in the assay buffer.

e In a 384-well plate, add the MLL complex and the diluted MM-589 or DMSO control.

« Initiate the enzymatic reaction by adding the biotinylated H3 peptide and SAM mixture.
 Incubate the plate at room temperature for 1 hour.

o Stop the reaction and detect the methylated product by adding a mixture of the anti-methyl-
H3 acceptor beads and streptavidin donor beads.

 Incubate for an additional hour at room temperature in the dark.
o Read the plate on an AlphaScreen reader (excitation at 680 nm, emission at 615 nm).

e The IC50 value is determined by plotting the percentage of inhibition against the logarithm of
the inhibitor concentration.

Cell Growth Inhibition Assay

This assay determines the cytotoxic and cytostatic effects of MM-589 on leukemia cell lines.
Materials:
e Human leukemia cell lines (e.g., MV4-11, MOLM-13, HL-60)

e Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and
antibiotics

« MM-589 Tfa
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o Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)

o Sterile, clear-bottom 96-well plates

» Plate reader capable of measuring luminescence or absorbance

Procedure:

e Culture the leukemia cell lines according to standard protocols.

o Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).
o Serially dilute MM-589 in the cell culture medium.

e Add the diluted MM-589 or vehicle control (e.g., DMSO) to the wells.

 Incubate the plates for 4 to 7 days at 37°C in a humidified incubator with 5% CO2.

« Add the cell viability reagent to each well according to the manufacturer's instructions.
e Incubate for the recommended time (typically 1-4 hours).

o Measure the luminescence or absorbance using a plate reader.

o Calculate the percentage of cell growth inhibition relative to the vehicle-treated control and
determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

MM-589 Tfa is a powerful research tool for investigating the biological roles of the WDR5-MLL
interaction and serves as a promising lead compound for the development of targeted
therapies for MLL-rearranged leukemias. The data and protocols presented in this guide
provide a solid foundation for researchers and drug development professionals working in this
area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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